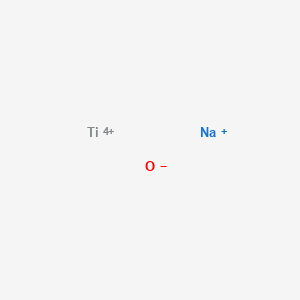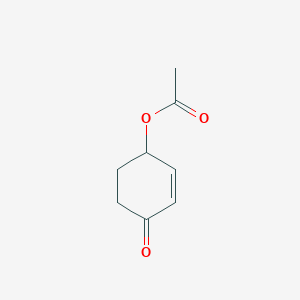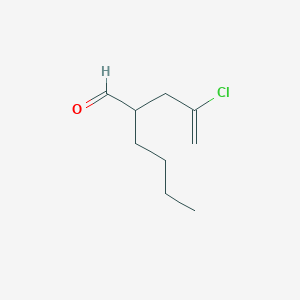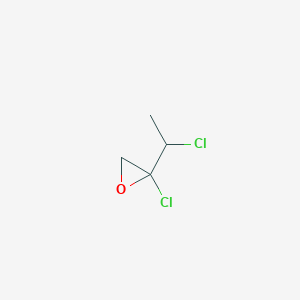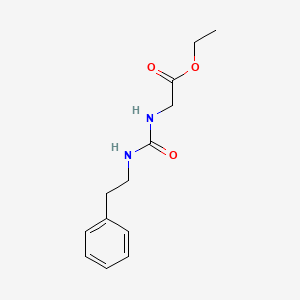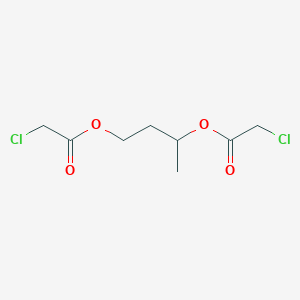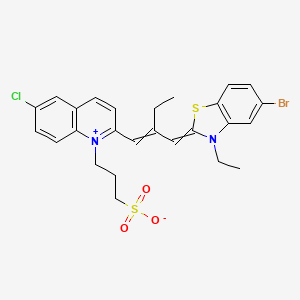
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is a complex organic compound that belongs to the class of quinolinium derivatives This compound is characterized by its unique structure, which includes a quinolinium core substituted with various functional groups such as bromine, chlorine, and sulfonate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be outlined as follows:
Formation of the Benzothiazole Intermediate: The synthesis begins with the preparation of the benzothiazole intermediate. This is achieved by reacting 5-bromo-3-ethylbenzothiazole with appropriate reagents under controlled conditions.
Condensation Reaction: The benzothiazole intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the corresponding benzothiazolylidene derivative.
Coupling with Quinolinium Derivative: The benzothiazolylidene derivative is further reacted with a quinolinium derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium oxides.
Reduction: Reduction reactions can lead to the formation of reduced quinolinium derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction may produce reduced quinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.
Modulating Signaling Pathways: Influencing cellular signaling pathways to alter cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloroquinolinium
- 2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-1-(3-sulphonatopropyl)quinolinium
Uniqueness
2-(2-((5-Bromo-3-ethyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-6-chloro-1-(3-sulphonatopropyl)quinolinium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonate group, makes it particularly versatile for various applications.
Eigenschaften
CAS-Nummer |
52450-03-0 |
|---|---|
Molekularformel |
C26H26BrClN2O3S2 |
Molekulargewicht |
594.0 g/mol |
IUPAC-Name |
3-[2-[2-[(5-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-chloroquinolin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H26BrClN2O3S2/c1-3-18(15-26-29(4-2)24-17-20(27)7-11-25(24)34-26)14-22-9-6-19-16-21(28)8-10-23(19)30(22)12-5-13-35(31,32)33/h6-11,14-17H,3-5,12-13H2,1-2H3 |
InChI-Schlüssel |
GLLQOQWZQQOWTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=[N+](C2=C(C=C1)C=C(C=C2)Cl)CCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Br)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Hept-1-yn-4-yloxy(diphenyl)methyl]benzene](/img/structure/B14648891.png)
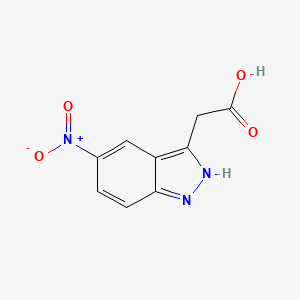
![S-[(2,5-Dimethylphenyl)methyl] dimethylcarbamothioate](/img/structure/B14648910.png)
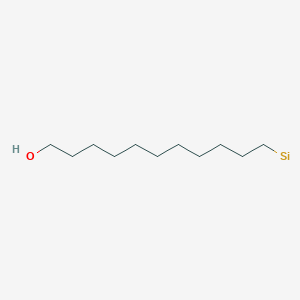

![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
